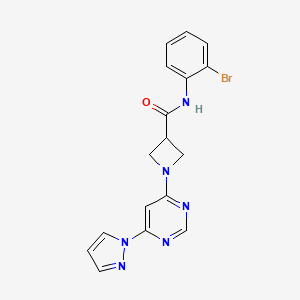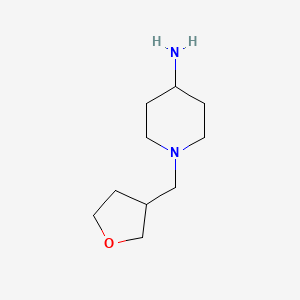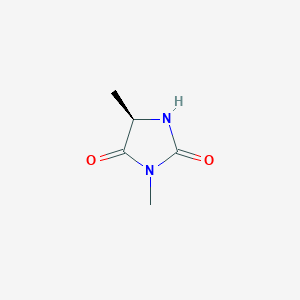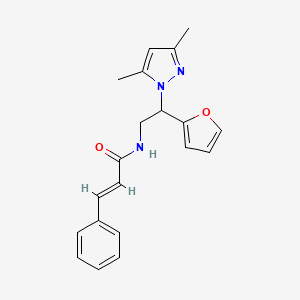![molecular formula C7H13Cl2N3 B2445826 3-Metil-6,7-dihidro-5H-pirrolo[1,2-a]imidazol-7-amina; dihidrocloruro CAS No. 2253631-25-1](/img/structure/B2445826.png)
3-Metil-6,7-dihidro-5H-pirrolo[1,2-a]imidazol-7-amina; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of pyrroloimidazoles, which are known for their diverse biological activities
Aplicaciones Científicas De Investigación
3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Direcciones Futuras
The future directions of research on similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, could involve further exploration of their synthesis methods, use in organic synthesis, and medical and biological studies . These compounds could be used as starting points for the discovery of clinically useful inhibitors for the treatment of cancer .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in many cellular processes, including cell growth and division .
Biochemical Pathways
Kinase inhibitors, like similar compounds, can affect a variety of cellular processes, including cell growth and division, by blocking the action of kinases .
Pharmacokinetics
It is known that similar compounds, such as n-nitrosamines, can form as impurities in the process of chemical drug production .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]imidazoles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
- 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research in necroptosis inhibition and related therapeutic applications .
Propiedades
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-4-9-7-6(8)2-3-10(5)7;;/h4,6H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCFUZIYHUMCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1CCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2445745.png)


![2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)
![7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine](/img/structure/B2445753.png)

![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)
![N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2445760.png)
![methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2445761.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)

